

JWG-071 Overview and Key Applications

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Compound Focus: JWG-071

CAS No.: 2250323-50-1

Cat. No.: S531463

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JWG-071 functions as a **selective ERK5 kinase inhibitor**. It is noted as the first oral and selective ERK5 inhibitor to have demonstrated antitumor activity and an acceptable safety profile in animal models, supporting its clinical development [1]. Its primary researched application is in oncology, where it impairs cancer cell proliferation and survival.

The table below summarizes the core biological and chemical data for **JWG-071**.

Property	Description / Value
Primary Target	Extracellular signal-regulated kinase 5 (ERK5) [1] [2] [3]
IC ₅₀ for ERK5	88 nM [2] [3]
Other Targets	LRRK2 (IC ₅₀ = 109 nM), BRD4 (IC ₅₀ = 1 μM) [2] [3]
Key Mechanism	Inhibits ERK5, leading to downregulation of the NF-κB pathway and induction of apoptosis in cancer cells [1] [4]
Main Application	Preclinical research in aggressive or treatment-resistant cancers (e.g., endometrial cancer, lung cancer, melanoma) [1] [5] [6]

Experimental Protocols for In Vivo Studies

The following protocol synthesizes the methodology from published preclinical studies utilizing **JWG-071** in animal models, primarily mice [1] [4].

In Vivo Dosing and Administration

- **Formulation:** **JWG-071** is typically prepared in a vehicle solution for oral gavage. A standard and well-tolerated in vivo formulation is **10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline** [3].
- **Preparation:**
 - Dissolve **JWG-071** in DMSO to create a stock solution.
 - Add PEG300 to the DMSO solution and mix thoroughly until clear.
 - Add Tween 80 to the mixture and mix until clear.
 - Finally, add saline to achieve the desired working concentration (e.g., 2 mg/mL) [3].
- **Dosage and Schedule:** Studies have effectively used a dosage of **50 mg/kg of JWG-071 administered orally** once daily [1]. Treatment duration varies with the experimental design but has been shown to be effective over multiple weeks.

Efficacy and Combination Therapy Assessment

- **Animal Models:** Studies are commonly performed in immunodeficient (e.g., nude) mice bearing human cancer cell-derived xenografts [1] [4].
- **Tumor Monitoring:** Tumor volume is measured regularly using calipers. The study is concluded by harvesting tumors for further molecular analysis [1] [4].
- **Combination with Chemotherapy:** To assess synergy, **JWG-071** (50 mg/kg, p.o.) can be administered in conjunction with standard chemotherapies like **paclitaxel** (15-20 mg/kg, i.p.) [1] [4]. This combination has been shown to significantly enhance the reduction of tumor growth compared to either treatment alone [1].

Ex Vivo Analysis

- **Tissue Collection:** After sacrifice, tumors are excised and can be divided for various analyses: frozen in liquid nitrogen for protein/biomarker studies or fixed and paraffin-embedded for histology [4].
- **Biomarker Validation:** Perform **Western Blot analysis** on tumor lysates to confirm target engagement. Successful ERK5 inhibition should show **reduced levels of phospho-ERK5 and its downstream effectors, such as components of the NF-κB pathway (e.g., NEMO/IKKγ)** [1] [4].

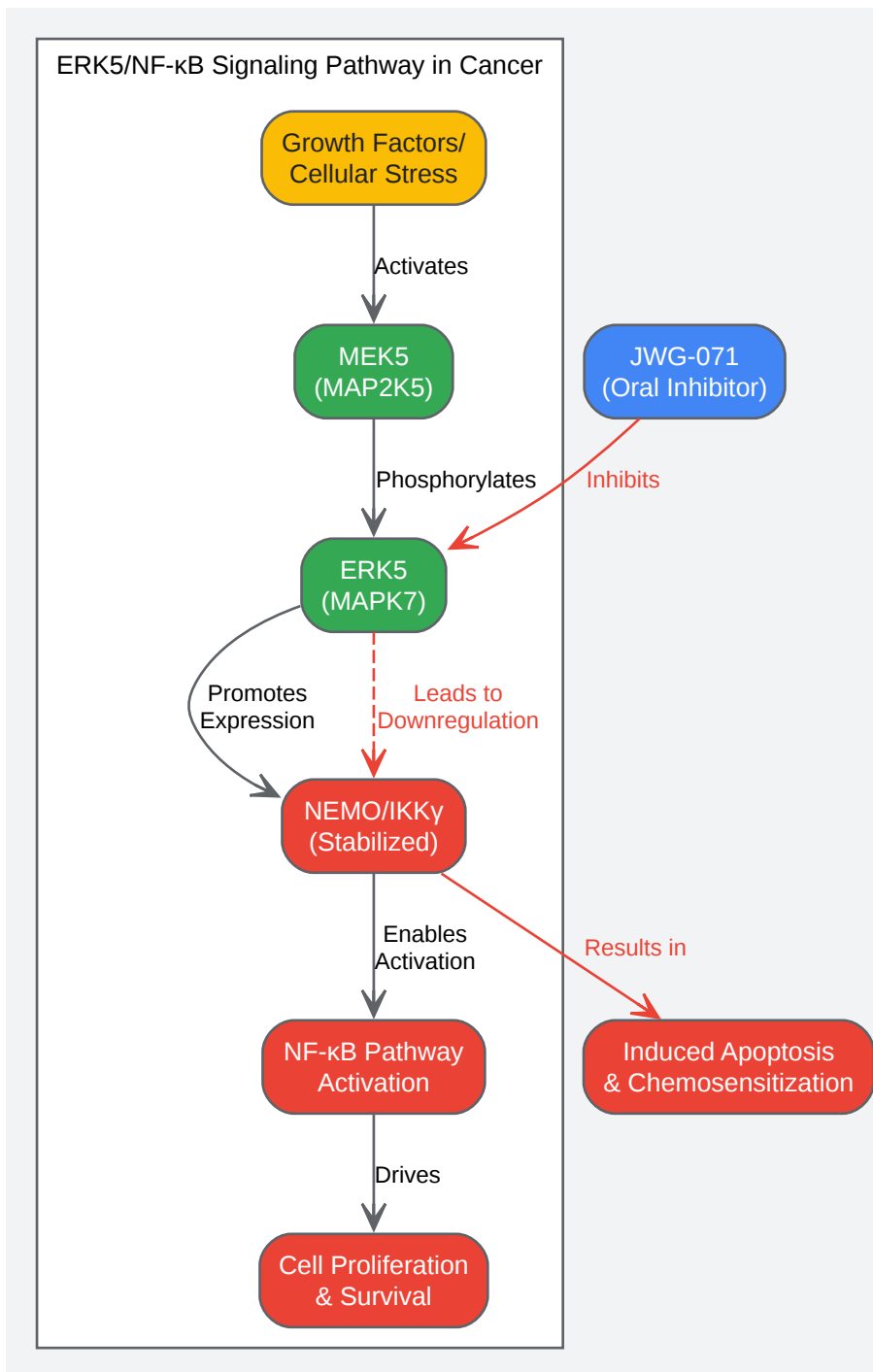
JWG-071 In Vivo Formulation and Solubility

For practical laboratory preparation, the following table provides key data on **JWG-071** solubility and stable in vivo formulations.

Parameter	Details
Molecular Weight	612.76 g/mol [3]
Solubility in DMSO	~100 mg/mL (~163.2 mM) [3]
Recommended In Vivo Formulation	10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [3]
Stable Working Concentration	2.5 mg/mL (4.08 mM) or higher in the recommended formulation [3]
Storage	Powder: -20°C for 3 years. Solution: -80°C for 6 months, -20°C for 1 month [3]

ERK5 Signaling and JWG-071 Mechanism of Action

The following diagram illustrates the key signaling pathway targeted by **JWG-071** and the experimental workflow for its in vivo evaluation.



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Research Implications and Future Directions

The preclinical data on **JWG-071** establishes a strong foundation for its continued development. Key future directions include:

- **Overcoming Chemoresistance:** **JWG-071** has shown a powerful ability to sensitize aggressive endometrial cancer cells to standard chemotherapy (paclitaxel/carboplatin), suggesting its potential use in combination therapies for treatment-resistant disease [1] [4].
- **Synergistic Therapeutic Strategies:** Research in melanoma indicates that ERK5 inhibition can interact with other pathways, such as Hedgehog/GLI signaling. Combining **JWG-071** with inhibitors of these parallel pathways may provide enhanced anti-tumor efficacy [6].
- **Expanding Cancer Indications:** While strong data exists for endometrial and lung cancers [1] [5], the role of ERK5 in other malignancies warrants exploration of **JWG-071**'s efficacy in a broader range of cancer types.

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References

1. A new therapeutic strategy to improve treatment of... - UAB Barcelona [uab.cat]
2. - JWG | ERK | Epigenetic Reader Domain | TargetMol 071 [targetmol.com]
3. - JWG | ERK5 probe | CAS# 2250323-50-1 | InvivoChem 071 [invivochem.com]
4. The ERK5/NF- κ B signaling pathway targets endometrial ... [pmc.ncbi.nlm.nih.gov]
5. Clinical, genetic and pharmacological data support ... [nature.com]
6. The MEK5/ERK5 pathway promotes the activation of ... [link.springer.com]

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